4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate
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Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a useful research compound. Its molecular formula is C22H17N3O5S3 and its molecular weight is 499.57. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds, demonstrating their versatility in organic synthesis. Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles to yield a variety of heterocyclic compounds, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the broad utility of thiophene-based compounds in constructing complex molecular architectures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antitumor Activity
Compounds containing thiophene and thiadiazole moieties have been investigated for their potential in medicinal chemistry, particularly in antimicrobial and antitumor applications. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives, including thiadiazoles and oxadiazoles, and found many of these compounds to exhibit potent antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).
Novel Complexes with Metal Ions
The design and synthesis of novel complexes incorporating thiophene derivatives with metal ions, such as copper(II), cobalt(II), and nickel(II), have been explored for their structural, spectroscopic, and electrochemical properties. Myannik et al. (2018) described the synthesis of complexes using thiadiazole-carboxamide ligands, highlighting their potential applications in materials science and catalysis (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
Computational Studies and NLO Properties
The electronic structure and nonlinear optical (NLO) properties of thiophene-based compounds have been analyzed through computational methods, providing insights into their potential applications in photonic and electronic devices. Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and investigated their structural features and NLO properties, revealing the promising optical responses of certain compounds within the series (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S3/c1-12-5-6-14(8-13(12)2)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-7-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKNVKKQDYIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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